molecular formula C14H20N2OS B7474531 (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone

(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone

Cat. No. B7474531
M. Wt: 264.39 g/mol
InChI Key: JJRDDOCRBFTCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone, also known as 4-EMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone involves its binding to the dopamine transporter, preventing the uptake of dopamine into neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopamine signaling. This mechanism is similar to that of other dopamine transporter inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone are largely related to its activity as a dopamine transporter inhibitor. Studies have shown that it can increase dopamine release in the brain, leading to enhanced reward-seeking behavior and potential addiction. It has also been found to increase locomotor activity in animals, indicating its potential stimulant effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone in lab experiments is its selectivity for the dopamine transporter, which allows for more specific investigation of dopamine-related processes. However, its potential stimulant effects and addictive properties must be taken into consideration when designing experiments. Additionally, the synthesis of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone can be challenging, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction and other dopamine-related disorders. Additionally, further investigation of its mechanism of action could provide insight into the role of dopamine in neurological processes. Finally, the development of more efficient synthesis methods could increase the availability of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone for research purposes.

Synthesis Methods

The synthesis of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone involves the reaction of 4-methylthiophenol with 1-(4-aminopiperazin-1-yl)propan-2-one in the presence of a catalyst. The resulting product is purified through recrystallization, yielding a white crystalline substance.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is involved in the uptake of dopamine in the brain. This makes (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone a useful tool for investigating the role of dopamine in various neurological processes, such as addiction and reward.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-3-15-8-10-16(11-9-15)14(17)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDDOCRBFTCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone

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